Florbenazine

Beschreibung

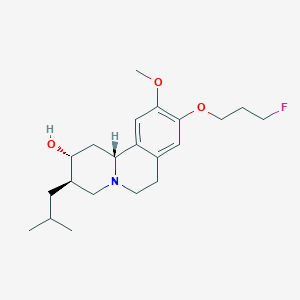

Structure

3D Structure

Eigenschaften

CAS-Nummer |

937245-42-6 |

|---|---|

Molekularformel |

C21H32FNO3 |

Molekulargewicht |

365.5 g/mol |

IUPAC-Name |

(2R,3R,11bR)-9-(3-fluoropropoxy)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol |

InChI |

InChI=1S/C21H32FNO3/c1-14(2)9-16-13-23-7-5-15-10-21(26-8-4-6-22)20(25-3)11-17(15)18(23)12-19(16)24/h10-11,14,16,18-19,24H,4-9,12-13H2,1-3H3/t16-,18-,19-/m1/s1 |

InChI-Schlüssel |

GNKGXQHHUUEYQV-BHIYHBOVSA-N |

Isomerische SMILES |

CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1O)OC)OCCCF |

Kanonische SMILES |

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OCCCF |

Synonyme |

(18F)AV-133 (18F)FP-DTBZ 9-(18F)fluoropropyl-dihydrotetrabenazine 9-fluoropropyldihydrotetrabenazine AV 133 AV-133 AV133 cpd florbenazine F 18 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Deep Dive into the Mechanism of Action of Florbenazine for VMAT2 Imaging

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of Florbenazine ([18F]AV-133), a key radiotracer for in vivo imaging of the vesicular monoamine transporter type 2 (VMAT2). This document details its binding characteristics, summarizes quantitative data, outlines experimental protocols, and provides visual representations of its molecular interactions and experimental workflows.

Introduction to this compound and VMAT2 Imaging

This compound is a fluorine-18 labeled dihydrotetrabenazine analog that serves as a high-affinity and selective ligand for the vesicular monoamine transporter type 2 (VMAT2).[1] VMAT2 is an integral membrane protein found on synaptic vesicles in monoaminergic neurons.[2][3] Its primary function is to transport monoamine neurotransmitters—such as dopamine, norepinephrine, serotonin, and histamine—from the neuronal cytoplasm into synaptic vesicles for storage and subsequent release.[2][3]

The density of VMAT2 is a reliable biomarker for the integrity of presynaptic monoaminergic terminals. In neurodegenerative disorders like Parkinson's disease, there is a significant loss of these terminals, leading to a reduction in VMAT2 density. Positron Emission Tomography (PET) imaging using this compound allows for the in vivo quantification of VMAT2, providing a valuable tool for the diagnosis and monitoring of these conditions.

Core Mechanism of Action of this compound

This compound exerts its effect by binding to VMAT2, thereby inhibiting its function. As a tetrabenazine analog, it is believed to interact with the tetrabenazine (TBZ) binding site on the VMAT2 protein. Recent cryo-electron microscopy studies of tetrabenazine bound to VMAT2 have revealed that these inhibitors lock the transporter in a lumenally-occluded conformation. This conformational arrest prevents the normal transport cycle of VMAT2, which involves alternating access of the substrate binding site to the cytoplasm and the vesicle lumen. By inhibiting VMAT2, this compound effectively blocks the sequestration of monoamines into synaptic vesicles.

The following diagram illustrates the proposed binding mechanism of this compound to VMAT2 at the synaptic vesicle membrane.

Caption: this compound binds to VMAT2, inhibiting monoamine transport into vesicles.

Quantitative Data

The binding characteristics of this compound have been quantified in several preclinical and clinical studies. The following tables summarize key quantitative data.

Table 1: In Vitro Binding Affinity of [18F]AV-133 (this compound)

| Tissue | Binding Site(s) | Dissociation Constant (Kd) (nM) | Maximum Binding Capacity (Bmax) (fmol/mg protein) | Reference |

| Rat Striatum Homogenates | Single High-Affinity | 0.19 | Not Reported | |

| Rat Hypothalamus Homogenates | Single High-Affinity | 0.25 | Not Reported | |

| Rat Islet Cell Homogenates | Two Sites | Site A: 6.76, Site B: 241 | Site A: 60, Site B: 1500 | |

| Rat Islet Cell Homogenates (in presence of DTG) | Single High-Affinity (VMAT2) | 3.8 | Not Reported | |

| Rat Exocrine Pancreas Homogenates | Single Low-Affinity | 209 | Not Reported |

*DTG (1,3-di-o-tolylguanidine) is a sigma receptor ligand used to mask non-VMAT2 binding.

Table 2: In Vivo Imaging Data from Human PET Studies

| Parameter | Patient Group | Brain Region | Value | Reference |

| Standardized Uptake Value Ratio (SUVr) | AD/DLB Combined | Not Specified | 1.42 (Amyloid Binding) | |

| Standardized Uptake Value Ratio (SUVr) | PD/Healthy Controls Combined | Not Specified | 1.07 (Amyloid Binding) | |

| VMAT2 Density (SUVr) | PD/DLB Combined | Not Specified | 1.83 | |

| VMAT2 Density (SUVr) | AD/Healthy Controls Combined | Not Specified | 2.97 |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the literature.

In Vitro VMAT2 Binding Assay

This protocol is a generalized representation based on methodologies described for [18F]AV-133.

Objective: To determine the binding affinity (Kd) and density (Bmax) of this compound to VMAT2 in tissue homogenates.

Materials:

-

Tissue of interest (e.g., rat striatum, pancreas)

-

[18F]AV-133 (this compound)

-

Non-labeled AV-133 or tetrabenazine for competition studies

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Assay buffer (e.g., 50 mM Tris-HCl with 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Tissue Homogenization: Dissect the tissue of interest on ice and homogenize in ice-cold homogenization buffer.

-

Membrane Preparation: Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in assay buffer.

-

Binding Assay: Incubate the membrane homogenates with increasing concentrations of [18F]AV-133 in the absence (for total binding) or presence (for non-specific binding) of a high concentration of non-labeled AV-133 or tetrabenazine.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the saturation binding data using non-linear regression (e.g., Scatchard analysis) to determine Kd and Bmax values.

Caption: Workflow for an in vitro VMAT2 binding assay with this compound.

In Vivo PET Imaging Protocol

This protocol is a generalized representation based on methodologies described in human and non-human primate studies.

Objective: To quantify VMAT2 density in the brain using this compound PET.

Participants/Subjects:

-

Human participants (healthy controls or patients with neurodegenerative diseases) or non-human primates.

Materials:

-

[18F]this compound (radiochemical purity >99%).

-

PET/CT or PET/MR scanner.

-

Intravenous line for tracer injection.

Procedure:

-

Subject Preparation: Position the subject comfortably in the PET scanner. A head-holder may be used to minimize motion.

-

Tracer Administration: Administer a bolus intravenous injection of [18F]this compound.

-

Dynamic Image Acquisition: Acquire dynamic PET data for a specified duration (e.g., 90-120 minutes) post-injection.

-

Image Reconstruction: Reconstruct the dynamic PET images, correcting for attenuation, scatter, and radioactive decay.

-

Image Analysis:

-

Co-register the PET images with the subject's anatomical MRI scan.

-

Define regions of interest (ROIs) on the anatomical images corresponding to specific brain structures (e.g., striatum, cerebellum).

-

Generate time-activity curves (TACs) for each ROI.

-

Perform kinetic modeling of the TACs to estimate outcome measures such as the Distribution Volume Ratio (DVR) or calculate the Standardized Uptake Value Ratio (SUVr) at a specific time window. The cerebellum is often used as a reference region due to its low VMAT2 density.

-

Caption: Logical flow of data analysis in a this compound PET imaging study.

Conclusion

This compound is a highly valuable radiotracer for the in vivo imaging of VMAT2. Its mechanism of action, centered on the high-affinity and selective inhibition of VMAT2, allows for the reliable quantification of monoaminergic terminal density. The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals working with this important imaging agent. Future research, including further elucidation of the precise molecular interactions between this compound and VMAT2, will continue to refine our understanding and application of this powerful tool in the study of neurodegenerative diseases.

References

An In-depth Technical Guide to Florbenazine F-18 PET Scans: Clinical Relevance and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Florbenazine F-18 (also known as ¹⁸F-AV-133 and [¹⁸F]FP-(+)-DTBZ) is a positron emission tomography (PET) radiotracer with high affinity and selectivity for the vesicular monoamine transporter 2 (VMAT2). By enabling the in vivo quantification of VMAT2 density, this compound F-18 PET imaging provides a powerful tool for the differential diagnosis, monitoring of disease progression, and evaluation of therapeutic interventions for a range of neurodegenerative disorders. This technical guide provides a comprehensive overview of the clinical relevance of this compound F-18 PET scans, detailing its mechanism of action, and providing in-depth experimental protocols for its use.

Introduction

Vesicular monoamine transporter 2 (VMAT2) is a crucial protein responsible for packaging monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine, into synaptic vesicles for subsequent release. The density of VMAT2 is a reliable indicator of the integrity of monoaminergic neurons. A decline in VMAT2 density is a hallmark of several neurodegenerative diseases, most notably Parkinson's disease (PD) and Dementia with Lewy Bodies (DLB).

This compound F-18 is a dihydrotetrabenazine derivative that binds with high affinity to VMAT2. Labeled with the positron-emitting radionuclide fluorine-18, it allows for the non-invasive visualization and quantification of VMAT2 distribution and density in the living human brain using PET. This capability has significant clinical implications for the early and accurate diagnosis of neurodegenerative diseases, as well as for the development of novel therapeutic strategies.

Mechanism of Action and Signaling Pathway

This compound F-18 acts as a reversible inhibitor of VMAT2. Following intravenous administration, the tracer crosses the blood-brain barrier and binds to VMAT2 located on the membrane of synaptic vesicles within monoaminergic neurons. The positron emission from the F-18 label allows for the detection and quantification of the tracer's distribution, which directly correlates with VMAT2 density.

Clinical Relevance

The primary clinical application of this compound F-18 PET is in the differential diagnosis of neurodegenerative disorders, particularly parkinsonian syndromes.

Differentiating Neurodegenerative Diseases

This compound F-18 PET can effectively distinguish between conditions with and without significant presynaptic dopaminergic deficits.

-

Parkinson's Disease (PD) and Dementia with Lewy Bodies (DLB): Both are characterized by a significant loss of dopaminergic neurons in the substantia nigra, leading to reduced VMAT2 density in the striatum. This is visualized as a marked decrease in this compound F-18 uptake.

-

Alzheimer's Disease (AD): In contrast, the dopaminergic system is relatively preserved in AD, resulting in normal or near-normal this compound F-18 uptake in the striatum.[1][2]

-

Other Parkinsonian Syndromes: this compound F-18 PET can also aid in differentiating PD from other parkinsonian syndromes, such as multiple system atrophy (MSA) and progressive supranuclear palsy (PSP), which also show reduced striatal VMAT2 density.

Disease Progression and Severity

The degree of VMAT2 reduction, as quantified by this compound F-18 PET, has been shown to correlate with disease severity and progression.

-

In DLB, lower striatal this compound F-18 binding has been correlated with poorer cognitive performance.[2][3]

-

In PD, serial this compound F-18 PET scans can monitor the progressive loss of dopaminergic neurons over time.[4]

Other Potential Applications

-

Pancreatic Beta-Cell Imaging: VMAT2 is also expressed in pancreatic beta-cells. This compound F-18 PET is being investigated as a non-invasive tool to quantify beta-cell mass, which could have significant implications for the diagnosis and management of diabetes.

-

Oncology: The sigma-1 receptor, which is overexpressed in some tumors, has been reported to be a target of this compound F-18, suggesting a potential, though less explored, application in cancer imaging.

Quantitative Data

The following tables summarize key quantitative data from studies utilizing this compound F-18.

Table 1: In Vitro Binding Affinity of this compound F-18 for VMAT2

| Enantiomer | Binding Affinity (Ki) | Reference |

| (+)-enantiomer | 0.10 - 0.11 nM | |

| (-)-enantiomer | > 3000 nM |

Table 2: Standardized Uptake Value Ratios (SUVr) in Neurodegenerative Diseases

Reference region: Occipital Cortex

| Patient Group | n | Mean Striatal SUVr (SD) | Reference |

| Healthy Controls (HC) | 15 | 2.97 (0.552) | |

| Alzheimer's Disease (AD) | 10 | 3.04 (0.579) | |

| Parkinson's Disease (PD) | 5 | 1.72 (0.172) | |

| Dementia with Lewy Bodies (DLB) | 16 | 1.87 (0.372) |

Reference region: Primary Visual Cortex

| Patient Group | n | Posterior Putamen SUVr (SD) | Anterior Putamen SUVr (SD) | Caudate SUVr (SD) | Reference |

| Healthy Controls (NC) | 12 | 2.12 (0.18) | 2.49 (0.35) | 1.80 (0.29) | |

| Parkinson's Disease (PD) | 26 | 0.48 (0.26) | 0.86 (0.39) | 1.07 (0.45) | |

| REM Sleep Behavior Disorder (RBD) | - | 1.58 (0.38) | 1.87 (0.50) | 1.43 (0.29) |

Table 3: Diagnostic Accuracy of this compound F-18 PET

| Comparison | Sensitivity | Specificity | Reference |

| Differentiating PD/DLB from AD/HC | - | - | |

| - Visual Interpretation | 94% | 100% | |

| Differentiating Parkinsonian Syndromes from non-PS | 98.7% | 100% |

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound F-18 PET scans.

Radiotracer Synthesis

The automated synthesis of this compound F-18 is typically performed using a commercial synthesis module. The process involves a nucleophilic substitution reaction.

A common automated synthesis protocol yields radiochemical purity of >99% with a synthesis time of approximately 27-40 minutes.

Patient Preparation

Proper patient preparation is crucial for obtaining high-quality and reliable this compound F-18 PET images.

-

Medication Review: A thorough review of the patient's current medications is essential. Drugs that are known to interact with VMAT2 or the dopaminergic system should be discontinued for an appropriate washout period prior to the scan. This includes tetrabenazine and its derivatives, certain antipsychotics, and some antidepressants. The decision to withhold medication should be made in consultation with the referring physician.

-

Fasting: While strict fasting is not always required for brain PET imaging with this compound F-18, it is generally recommended to avoid heavy meals for a few hours prior to the scan.

-

Caffeine and Alcohol: Patients should abstain from caffeine and alcohol for at least 24 hours before the scan.

-

Comfort: The patient should be made comfortable and relaxed in a quiet, dimly lit room before and during the tracer uptake period to minimize anxiety and movement.

Image Acquisition

-

Injected Dose: A typical intravenous bolus injection of 185-370 MBq (5-10 mCi) of this compound F-18 is administered.

-

Uptake Period: A waiting period of 50 to 120 minutes allows for the tracer to distribute and reach a relatively stable state of binding in the brain.

-

PET Scan Duration: A static brain scan of 10 to 20 minutes is typically acquired.

-

Scanner: A high-resolution PET or PET/CT scanner is used.

-

Image Reconstruction: Images are reconstructed using an iterative algorithm (e.g., OSEM) with corrections for attenuation (using the CT data), scatter, and decay.

Image Analysis and Quantification

Quantitative analysis of this compound F-18 PET images is essential for objective assessment of VMAT2 density. The most common method is the calculation of the Standardized Uptake Value Ratio (SUVr).

-

Regions of Interest (ROIs): ROIs are drawn on the PET images, often guided by a co-registered MRI, to delineate the striatum (caudate and putamen) and a reference region.

-

Reference Region: A region with negligible VMAT2 density, such as the occipital cortex or primary visual cortex, is used as a reference to account for non-specific binding.

-

SUVr Calculation: The SUVr is calculated as the ratio of the mean SUV in the target ROI (e.g., putamen) to the mean SUV in the reference region.

Conclusion

This compound F-18 PET imaging is a clinically valuable tool for the in vivo assessment of VMAT2 density in the brain. Its ability to differentiate between various neurodegenerative diseases, particularly in the context of parkinsonian syndromes, offers significant advantages for accurate diagnosis and patient management. Furthermore, its potential applications in monitoring disease progression and assessing response to therapy make it an important modality in the development of novel treatments for these debilitating conditions. The standardized protocols for its synthesis, patient preparation, and image acquisition and analysis ensure the reliability and reproducibility of results, solidifying its role in both clinical practice and research.

References

- 1. What is this compound F18 used for? [synapse.patsnap.com]

- 2. PET quantification of pancreatic VMAT 2 binding using (+) and (−) enantiomers of [18F]FP-DTBZ in baboons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Validation of Noninvasive Tracer Kinetic Analysis of 18F-Florbetaben PET Using a Dual-Time-Window Acquisition Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Standardized uptake value - Wikipedia [en.wikipedia.org]

Florbenazine ([¹⁸F]F-AV-133): A Technical Guide for the Differential Diagnosis of Parkinsonian Syndromes

Introduction

Parkinsonian syndromes encompass a range of neurodegenerative disorders characterized by motor symptoms such as bradykinesia, rigidity, tremor, and postural instability. While Idiopathic Parkinson's Disease (IPD) is the most common form, several Atypical Parkinsonian Syndromes (APS) — including Multiple System Atrophy (MSA), Progressive Supranuclear Palsy (PSP), and Dementia with Lewy Bodies (DLB) — present with overlapping clinical features, making early and accurate differential diagnosis a significant challenge.[1][2] Misdiagnosis can impact patient prognosis and management, as these disorders have different underlying pathologies and responses to treatment.

Molecular imaging with Positron Emission Tomography (PET) offers a window into the underlying pathophysiology of these conditions. Florbenazine ([¹⁸F]F-AV-133) is a PET radiotracer designed to quantify the density of the vesicular monoamine transporter type 2 (VMAT2).[3][4] VMAT2 is a presynaptic protein crucial for packaging dopamine into vesicles, and its density serves as a reliable biomarker for the integrity of dopaminergic nerve terminals.[5] This guide provides a detailed technical overview of this compound's mechanism, its application in differentiating parkinsonian syndromes, quantitative data from key studies, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting VMAT2

VMAT2 is an integral protein located on the membrane of synaptic vesicles within presynaptic neurons. Its primary function is to transport monoamines, including dopamine, from the neuronal cytoplasm into the vesicles. This process is essential for the storage and subsequent release of neurotransmitters into the synaptic cleft. In neurodegenerative parkinsonian syndromes like PD and DLB, the progressive loss of dopaminergic neurons in the substantia nigra leads to a corresponding reduction in VMAT2 density in the striatum (caudate and putamen).

This compound is a radiolabeled analogue that selectively binds to VMAT2. When administered intravenously, [¹⁸F]this compound crosses the blood-brain barrier and binds to VMAT2. The emitted positrons can be detected by a PET scanner, allowing for the in-vivo quantification and visualization of VMAT2 density. A reduced this compound PET signal in the striatum is indicative of dopaminergic neurodegeneration.

Quantitative Data on VMAT2 Density in Parkinsonian Syndromes

Clinical studies utilizing this compound PET have demonstrated its ability to distinguish between patient groups based on the presence or absence of dopaminergic deficit. A key study compared VMAT2 density across individuals with Dementia with Lewy Bodies (DLB), Alzheimer's Disease (AD), Parkinson's Disease (PD), and Healthy Controls (HC). The results showed a significant reduction in VMAT2 density in the patient groups characterized by Lewy body pathology (PD and DLB) compared to those without (AD and HC).

The data is often presented as a Standardized Uptake Value Ratio (SUVr), which is the ratio of tracer uptake in a region of interest to a reference region with minimal specific binding.

| Patient Cohort | Number of Subjects (n) | Mean VMAT2 Density (SUVr) in Lowest Posterior Putamen | P-value |

| PD / DLB Group | 16 | 1.83 | < 0.0001 |

| AD / HC Group | 15 | 2.97 | < 0.0001 |

| Table 1: Comparison of VMAT2 density (this compound SUVr) between combined patient groups. Data extracted from Siderowf et al., 2014. |

These findings highlight that VMAT2 density is significantly lower in syndromes with underlying Lewy body pathology (PD/DLB) compared to those without (AD/HC), confirming this compound's utility as a biomarker for dopaminergic degeneration.

Experimental Protocols

A standardized protocol is critical for acquiring reliable and reproducible this compound PET data. The workflow includes radiotracer synthesis, patient preparation, image acquisition, and data analysis.

The synthesis of 18F-labeled radiotracers like this compound is typically performed in an automated synthesis module. While specific precursor details may vary, the general process involves a one-step nucleophilic fluorination reaction. The [¹⁸F]fluoride is produced in a cyclotron and then reacted with a suitable precursor molecule. The resulting [¹⁸F]this compound is then purified using High-Performance Liquid Chromatography (HPLC) and formulated in a sterile solution for injection. The entire process, from synthesis to quality control, usually takes around 50-60 minutes.

The protocol for a this compound PET scan involves several key steps:

-

Patient Preparation: Patients are typically advised to fast for a few hours before the scan. No specific medication withdrawal is usually required unless it is a VMAT2 inhibitor.

-

Radiotracer Administration: A sterile dose of [¹⁸F]this compound (typically around 185 MBq) is administered via intravenous injection.

-

Uptake Period: A waiting period allows the tracer to distribute and reach equilibrium binding in the brain.

-

PET Scan: The patient is positioned in the PET scanner, and brain images are acquired. Scans can be dynamic or static, typically performed between 30 and 90 minutes post-injection.

-

Image Reconstruction and Analysis: The raw PET data is reconstructed into 3D images. For quantitative analysis, regions of interest (ROIs) are drawn over the caudate and putamen. The tracer uptake is calculated and normalized to a reference region, such as the primary visual cortex, to generate SUVr values.

Application in Differential Diagnosis

This compound PET imaging provides objective, quantitative data to aid in the complex differential diagnosis of parkinsonism. By measuring the integrity of the presynaptic dopaminergic system, it can help differentiate neurodegenerative parkinsonisms from conditions that do not involve dopaminergic cell loss.

The logical framework for its use is as follows: A patient presenting with parkinsonian symptoms undergoes a this compound PET scan.

-

A markedly reduced striatal signal suggests significant dopaminergic degeneration. This finding is consistent with PD, MSA, PSP, or DLB. It helps to rule out non-degenerative causes of parkinsonism.

-

A normal striatal signal suggests the absence of a significant presynaptic dopaminergic deficit. This would be expected in patients with drug-induced parkinsonism, essential tremor, or vascular parkinsonism, making a diagnosis of PD or most atypical parkinsonian syndromes less likely.

While this compound is excellent at detecting a dopaminergic deficit, it may not distinguish between the different neurodegenerative syndromes (e.g., PD vs. MSA), as all can exhibit reduced striatal VMAT2. However, when combined with clinical findings and other imaging modalities (such as FDG-PET or MRI), it significantly enhances diagnostic accuracy.

This compound ([¹⁸F]F-AV-133) PET imaging is a powerful tool in the diagnostic armamentarium for parkinsonian syndromes. By providing a quantitative measure of presynaptic VMAT2 density, it offers an objective biomarker of dopaminergic neuronal integrity. This allows for the confident differentiation of neurodegenerative parkinsonisms from non-degenerative mimics. While further research is needed to refine its ability to distinguish among the various atypical parkinsonian syndromes, this compound currently provides invaluable information that, when integrated with clinical evaluation, improves diagnostic accuracy, aids in patient stratification for clinical trials, and ultimately facilitates better patient management.

References

- 1. Differential Diagnosis of Parkinsonism Using Dual-Phase F-18 FP-CIT PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Atypical Parkinsonism vs. Parkinson’s Disease | APDA [apdaparkinson.org]

- 3. researchgate.net [researchgate.net]

- 4. PET imaging of amyloid with Florbetapir F 18 and PET imaging of dopamine degeneration with 18F-AV-133 (this compound) in patients with Alzheimer's disease and Lewy body disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. VMAT2 Inhibitors and the Path to Ingrezza (Valbenazine) - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Development of Florbenazine (AV-133): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Florbenazine ([¹⁸F]AV-133), a fluorine-18 labeled dihydrotetrabenazine analog, is a positron emission tomography (PET) radiopharmaceutical designed for imaging the vesicular monoamine transporter 2 (VMAT2). VMAT2 is a crucial protein for the packaging of monoamine neurotransmitters into synaptic vesicles, and its density is a key indicator of the integrity of dopaminergic neurons. Consequently, PET imaging with this compound has emerged as a valuable tool in the differential diagnosis of neurodegenerative disorders such as Parkinson's disease and dementia with Lewy bodies. This technical guide provides an in-depth overview of the preclinical studies and development of this compound, focusing on its mechanism of action, radiosynthesis, and the key preclinical assays that have established its safety and efficacy profile for clinical use.

Mechanism of Action: Targeting VMAT2

This compound exerts its imaging capabilities by binding with high affinity and selectivity to VMAT2. As a derivative of tetrabenazine, it acts as a non-competitive inhibitor, binding to a site distinct from the monoamine substrate binding site. This interaction locks the transporter in an occluded conformation, preventing the translocation of monoamines and allowing for the visualization of VMAT2 density using PET. The binding of tetrabenazine-based ligands is a multi-step process, involving an initial low-affinity interaction followed by a conformational change that leads to a high-affinity, stable complex, which is ideal for imaging applications.[1][2][3][4]

Radiosynthesis of [¹⁸F]this compound

The radiosynthesis of [¹⁸F]this compound is a critical step in its production for preclinical and clinical use. The process typically involves a nucleophilic substitution reaction where the radioactive fluorine-18 is incorporated into a precursor molecule. An automated synthesis module is often employed to ensure high radiochemical yield and purity in a short amount of time, which is crucial given the 110-minute half-life of fluorine-18.

A common method involves the use of a tosylate (-OTs) or bromide (-Br) leaving group on the propyl side chain of the precursor. The reaction is carried out in a suitable solvent like dimethyl sulfoxide (DMSO) with a phase-transfer catalyst such as Kryptofix 2.2.2 (K222) in the presence of a weak base like potassium carbonate. The resulting [¹⁸F]this compound is then purified, typically using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC), to ensure it is free of impurities before formulation for injection.

Preclinical Pharmacology

In Vitro Binding Affinity

The binding affinity of this compound and its analogs to VMAT2 has been characterized in various preclinical models. These studies are essential to confirm the tracer's potency and selectivity for its target. While specific data for [¹⁸F]this compound is not always publicly detailed, studies on related tetrabenazine derivatives provide a strong indication of its binding characteristics. For instance, the binding affinity of [³H]dihydrotetrabenazine ([³H]DTBZ), a closely related compound, has been thoroughly investigated.

| Compound | Tissue/Cell Line | Kd (nM) | Bmax (fmol/mg protein) | Reference |

| [³H]DTBZ | VMAT2 Chimera | 18 ± 4 | Not Reported | [5] |

| [³H]DTBZ | VMAT2 Chimera (F429A mutant) | 7.7 ± 0.6 | Not Reported |

Note: Detailed and comprehensive quantitative data for this compound's binding affinity across multiple species and tissues are often proprietary and not fully available in the public domain. The data presented for the VMAT2 chimera serves as a representative example of the high affinity of tetrabenazine derivatives.

Experimental Protocol: In Vitro VMAT2 Binding Assay (Representative)

-

Tissue Preparation: Brain tissue (e.g., striatum, rich in VMAT2) from preclinical species (e.g., rats, non-human primates) is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to isolate the membrane fraction containing VMAT2.

-

Radioligand Binding: The membrane homogenates are incubated with increasing concentrations of the radiolabeled ligand (e.g., [³H]DTBZ or, for competition assays, a fixed concentration of [¹⁸F]this compound) in the presence and absence of a high concentration of a non-labeled competitor (e.g., tetrabenazine) to determine non-specific binding.

-

Incubation and Separation: The incubation is carried out at a specific temperature (e.g., room temperature) for a set duration to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) are determined by Scatchard analysis or non-linear regression of the saturation binding data.

In Vivo Imaging and Biodistribution

Preclinical PET imaging studies in animal models are crucial for evaluating the in vivo performance of a new radiotracer. These studies provide information on the tracer's biodistribution, pharmacokinetics, and its ability to visualize the target of interest. For this compound, preclinical PET studies have demonstrated high uptake in VMAT2-rich regions of the brain, such as the striatum, with low non-specific binding in other brain regions like the cerebellum.

While specific percentage of injected dose per gram of tissue (%ID/g) values for a wide range of organs are not consistently reported in publicly available literature, the striatum-to-cerebellum ratio is a key metric used to assess the specific binding of VMAT2 tracers. A high ratio indicates good specific binding and is a predictor of successful imaging in humans.

Experimental Protocol: Animal PET Imaging (Representative)

-

Animal Model: Appropriate animal models are selected, such as healthy rodents or non-human primates, or disease models (e.g., MPTP-lesioned monkeys to model Parkinson's disease).

-

Radiotracer Administration: A known amount of [¹⁸F]this compound is administered intravenously to the anesthetized animal.

-

PET Scan Acquisition: Dynamic or static PET scans are acquired over a specific time course (e.g., 60-90 minutes post-injection). During the scan, physiological parameters of the animal are monitored.

-

Image Reconstruction and Analysis: The PET data is reconstructed to generate images of the tracer distribution in the body, particularly the brain. Regions of interest (ROIs) are drawn on specific brain structures (e.g., striatum, cerebellum) to generate time-activity curves.

-

Data Quantification: The uptake of the radiotracer in different regions is quantified, often as Standardized Uptake Values (SUV) or by calculating the distribution volume ratio (DVR) or binding potential (BP), which are measures of specific binding. The striatum-to-cerebellum ratio is a commonly used simplified metric.

-

Ex Vivo Biodistribution (Optional but Recommended): Following the final imaging session, animals may be euthanized, and tissues of interest are dissected, weighed, and the radioactivity is counted to provide a more direct measure of the tracer's distribution (%ID/g).

Toxicology and Safety Pharmacology

A comprehensive toxicology and safety pharmacology program is mandatory for any new drug candidate, including radiopharmaceuticals, before it can be administered to humans. These studies are conducted under Good Laboratory Practice (GLP) conditions and are designed to identify potential adverse effects on major physiological systems.

The safety pharmacology core battery typically includes an assessment of the effects on the central nervous system (CNS), cardiovascular system, and respiratory system. For radiopharmaceuticals, the administered mass dose is very low (microdosing), which generally results in a wide safety margin.

Note on Data Availability: Detailed preclinical toxicology data, such as No-Observed-Adverse-Effect-Levels (NOAELs), are considered highly proprietary and are submitted to regulatory agencies as part of the Investigational New Drug (IND) application. This information is not typically published in the peer-reviewed literature. Therefore, specific quantitative toxicology data for this compound is not provided in this guide.

Conclusion

The preclinical development of this compound ([¹⁸F]AV-133) has established it as a highly effective and safe radiopharmaceutical for imaging VMAT2 in the brain. Through a series of in vitro and in vivo studies, its high binding affinity and selectivity for VMAT2 have been demonstrated, and its favorable pharmacokinetic profile allows for high-quality PET imaging. While detailed quantitative data from some preclinical studies remain proprietary, the available information, combined with the successful translation of this compound to clinical use, underscores the robustness of its preclinical development program. This technical guide provides a framework for understanding the key studies and methodologies involved in the preclinical evaluation of a novel PET radiopharmaceutical, using this compound as a prime example. The continued use of this compound in clinical and research settings will further elucidate its role in the understanding and management of neurodegenerative diseases.

References

- 1. Structural mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]

- 2. Structural mechanisms for VMAT2 inhibition by tetrabenazine | eLife [elifesciences.org]

- 3. Transport and inhibition mechanism for VMAT2-mediated synaptic vesicle loading of monoamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]

- 5. Structural mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]

The Role of Florbenazine ([¹⁸F]AV-133) in Quantifying Vesicular Monoamine Transporter 2 (VMAT2) Density as a Surrogate Marker for Dopaminergic Neuron Loss

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The progressive loss of dopaminergic neurons in the substantia nigra is a hallmark of several neurodegenerative disorders, most notably Parkinson's disease (PD) and Dementia with Lewy Bodies (DLB). While the dopamine transporter (DAT) has been a primary target for imaging the integrity of these neurons, the vesicular monoamine transporter 2 (VMAT2) offers a complementary and crucial perspective. Florbenazine ([¹⁸F]AV-133), a potent and selective radioligand for VMAT2, has emerged as a key tool in positron emission tomography (PET) to quantify the density of these transporters, thereby providing an indirect measure of dopaminergic nerve terminal integrity. This technical guide provides a comprehensive overview of the role of this compound in understanding dopaminergic neuron loss, detailing its mechanism of action, quantitative binding characteristics, and standardized experimental protocols for its use in preclinical and clinical research.

Introduction: VMAT2 as a Biomarker for Dopaminergic Degeneration

Dopaminergic signaling is tightly regulated by the interplay of several proteins within the presynaptic terminal. The dopamine transporter (DAT) is responsible for the reuptake of dopamine from the synaptic cleft, while the vesicular monoamine transporter 2 (VMAT2) is crucial for packaging cytosolic dopamine into synaptic vesicles for subsequent release.[1][2][3] In neurodegenerative conditions like Parkinson's disease, the loss of dopaminergic neurons leads to a reduction in both DAT and VMAT2 density.

While DAT imaging is a well-established modality, VMAT2 imaging with this compound offers distinct advantages. VMAT2 is present on the membranes of synaptic vesicles within the nerve terminal and its levels are considered to be a reliable indicator of the number of surviving dopaminergic neurons.[4][5] Studies have shown that a reduction in VMAT2 density, as measured by this compound PET, is an early event in the neurodegenerative process, potentially preceding significant changes in DAT. Therefore, this compound provides a valuable tool for the early diagnosis, differential diagnosis, and monitoring of disease progression in parkinsonian syndromes.

Mechanism of Action of this compound ([¹⁸F]AV-133)

This compound is a dihydrotetrabenazine derivative that binds with high affinity and selectivity to VMAT2. Labeled with the positron-emitting isotope Fluorine-18, this compound allows for the in vivo visualization and quantification of VMAT2 density using PET. Following intravenous administration, [¹⁸F]AV-133 crosses the blood-brain barrier and binds to VMAT2 located on the presynaptic vesicles of monoaminergic neurons, with the highest concentrations found in the striatum. The resulting PET signal is proportional to the density of VMAT2, providing a quantitative measure of dopaminergic terminal integrity.

Quantitative Data: Binding Affinity and Clinical Studies

The efficacy of a PET radioligand is determined by its binding characteristics and its performance in clinical imaging studies. This compound has demonstrated favorable properties in both regards.

Binding Affinity

This compound exhibits high affinity for VMAT2, as demonstrated by in vitro binding assays. The binding affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the target receptors.

| Radioligand | Target | Preparation | Kᵢ (nM) | Reference |

| [¹⁸F]FP-(+)-DTBZ ([¹⁸F]AV-133) | VMAT2 | Rat striatal homogenates | 0.11 |

Clinical Imaging Data

Clinical studies have validated the use of this compound PET in distinguishing patients with dopaminergic neurodegeneration from healthy individuals and those with other neurological conditions. Standardized Uptake Value Ratios (SUVRs) are commonly used to quantify the PET signal, with a reference region devoid of VMAT2 (e.g., occipital cortex) used for normalization.

A key study compared [¹⁸F]AV-133 uptake in patients with Alzheimer's Disease (AD), Dementia with Lewy Bodies (DLB), Parkinson's Disease (PD), and healthy controls (HC). The results demonstrated a significant reduction in striatal VMAT2 density in the DLB and PD groups.

| Patient Group | N | Mean Striatal SUVR (± SD) | p-value (vs. AD/HC) | Reference |

| AD | 10 | 2.97 (± 0.58) | < 0.0001 | |

| DLB | 11 | 1.83 (± 0.37) | < 0.0001 | |

| PD | 5 | 1.72 (± 0.17) | < 0.0001 | |

| HC | 5 | 2.84 (± 0.55) | < 0.0001 | |

| Combined PD/DLB | 16 | 1.83 | < 0.0001 | |

| Combined AD/HC | 15 | 2.97 | < 0.0001 |

Experimental Protocols

Standardized protocols are essential for ensuring the reliability and reproducibility of this compound PET imaging studies. The following sections outline the key steps for radiolabeling, preclinical imaging, and clinical imaging.

Radiosynthesis of [¹⁸F]AV-133

The radiosynthesis of [¹⁸F]AV-133 is typically achieved through a nucleophilic substitution reaction. An automated synthesis module is often employed for clinical production.

Workflow for Automated Radiosynthesis of [¹⁸F]AV-133

Detailed Steps:

-

[¹⁸F]Fluoride Production: [¹⁸F]Fluoride is produced in a cyclotron via the ¹⁸O(p,n)¹⁸F nuclear reaction.

-

Trapping: The aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge (e.g., QMA).

-

Elution: The [¹⁸F]fluoride is eluted from the cartridge using a solution of potassium carbonate and a phase transfer catalyst like Kryptofix-222.

-

Drying: The solvent is removed by azeotropic distillation with acetonitrile.

-

Radiolabeling: The tosylated or brominated precursor of AV-133 is added in a suitable solvent (e.g., DMSO), and the reaction mixture is heated.

-

Purification: The crude product is purified using solid-phase extraction (SPE) with a C18 cartridge.

-

Formulation: The purified [¹⁸F]AV-133 is formulated in a sterile saline solution for intravenous injection.

-

Quality Control: The final product undergoes quality control tests, including determination of radiochemical purity by HPLC, pH, and sterility testing.

Preclinical PET Imaging Protocol (Mouse Model)

Preclinical studies in animal models, such as MPTP-lesioned mice, are crucial for evaluating the efficacy of new therapeutic interventions for Parkinson's disease.

Detailed Steps:

-

Patient Preparation: Informed consent is obtained, and a medical history is taken. No specific dietary restrictions are typically required.

-

Radiotracer Injection: An intravenous bolus of approximately 185 MBq (5 mCi) of [¹⁸F]AV-133 is administered.

-

Uptake Period: There is an uptake period of approximately 50 minutes during which the patient rests comfortably.

-

PET Scan: The patient is positioned in the PET scanner, and a brain scan of 10-20 minutes is acquired. A low-dose CT or an MR scan is performed for attenuation correction and anatomical localization.

-

Image Reconstruction: Images are reconstructed using an iterative algorithm.

-

Image Analysis:

-

Visual Interpretation: Experienced readers assess the images for the degree and pattern of striatal uptake, comparing it to expected normal patterns.

-

Quantitative Analysis: A semi-automated or automated method is used to define ROIs on the caudate, anterior putamen, and posterior putamen, as well as a reference region (e.g., occipital cortex). SUVRs are calculated to provide a quantitative measure of VMAT2 density.

-

Signaling Pathways and Logical Relationships

The interplay between DAT and VMAT2 is critical for maintaining dopamine homeostasis in the presynaptic terminal. This compound's utility lies in its ability to specifically probe the VMAT2 component of this system.

Dopaminergic Presynaptic Terminal and the Role of VMAT2

This diagram illustrates that while DAT is responsible for clearing dopamine from the synapse, VMAT2 is essential for sequestering dopamine into vesicles, protecting it from degradation and preparing it for release. This compound PET measures the density of VMAT2, providing a direct assessment of this crucial component of the dopaminergic system.

Conclusion

This compound ([¹⁸F]AV-133) PET imaging of VMAT2 is a powerful and reliable tool for assessing the integrity of dopaminergic neurons. Its high affinity and selectivity for VMAT2, combined with well-established and standardized experimental protocols, make it an invaluable asset for researchers and drug development professionals. By providing a quantitative measure of VMAT2 density, this compound PET can aid in the early and differential diagnosis of parkinsonian syndromes, monitor disease progression, and evaluate the efficacy of novel neuroprotective therapies aimed at halting or reversing dopaminergic neurodegeneration. The continued use and refinement of this compound imaging will undoubtedly enhance our understanding of these devastating diseases and accelerate the development of effective treatments.

References

- 1. Membrane transporters as mediators of synaptic dopamine dynamics: implications for disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Presynaptic regulation of dopamine release: Role of the DAT and VMAT2 transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of the Dopamine and Vesicular Monoamine Transporters: Pharmacological Targets and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jnm.snmjournals.org [jnm.snmjournals.org]

- 5. In vivo measurement of vesicular monoamine transporter type 2 density in Parkinson disease with (18)F-AV-133 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the VMAT2 Binding Affinity and Selectivity of Florbenazine ([¹⁸F]AV-133)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the binding characteristics of Florbenazine ([¹⁸F]AV-133), a key radioligand for imaging the vesicular monoamine transporter 2 (VMAT2) with Positron Emission Tomography (PET). A detailed summary of its binding affinity for VMAT2 is presented, alongside an examination of its selectivity profile. This document includes detailed experimental protocols for conducting in vitro binding assays and in vivo PET imaging, designed to be a valuable resource for researchers in neuroimaging and drug development.

Introduction

This compound, also known as [¹⁸F]AV-133, is a fluorine-18 labeled dihydrotetrabenazine derivative that serves as a high-affinity radiotracer for the vesicular monoamine transporter 2 (VMAT2). VMAT2 is a transport protein located on the membrane of synaptic vesicles in monoaminergic neurons. It is responsible for the uptake of cytosolic monoamines, such as dopamine, norepinephrine, and serotonin, into these vesicles for storage and subsequent release. The density of VMAT2 is a recognized biomarker for the integrity of dopaminergic neurons, which are known to degenerate in neurodegenerative conditions like Parkinson's disease. Consequently, the accurate in vivo quantification of VMAT2 using PET imaging with radioligands like this compound is of significant interest for the diagnosis and monitoring of these diseases.

This guide delves into the core binding properties of this compound, its selectivity for VMAT2, and provides detailed methodologies for its application in research settings.

Quantitative Binding Data

The binding affinity of this compound for VMAT2 has been determined through in vitro radioligand binding assays. The following table summarizes the key binding constants.

| Radioligand | Preparation | Target | Binding Constant (Kd) | Reference |

| [¹⁸F]this compound ([¹⁸F]AV-133) | Rat striatum homogenates | VMAT2 | 0.19 nM | |

| [¹⁸F]this compound ([¹⁸F]AV-133) | Rat hypothalamus homogenates | VMAT2 | 0.25 nM | |

| [¹⁸F]this compound ([¹⁸F]AV-133) | Rat islet cell homogenates (Site A) | VMAT2 | 6.76 nM | |

| [¹⁸F]this compound ([¹⁸F]AV-133) | Rat islet cell homogenates (Site B) | Low-affinity site | 241 nM |

Selectivity Profile

Experimental Protocols

In Vitro VMAT2 Radioligand Binding Assay

This protocol is adapted from methodologies used in the preclinical evaluation of VMAT2 radioligands.

Objective: To determine the binding affinity (Kd) of [¹⁸F]this compound for VMAT2 in brain tissue homogenates.

Materials:

-

[¹⁸F]this compound (radiosynthesized and purified)

-

Rat brain tissue (striatum or hypothalamus)

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Unlabeled ("cold") this compound or Tetrabenazine (for determining non-specific binding)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Filtration apparatus

-

Gamma counter

-

Scintillation fluid and vials

Procedure:

-

Tissue Homogenization:

-

Dissect the brain region of interest (e.g., striatum) on ice.

-

Homogenize the tissue in ice-cold Homogenization Buffer using a glass-Teflon homogenizer.

-

Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

-

Resuspend the resulting pellet in fresh, ice-cold Homogenization Buffer and centrifuge again.

-

Resuspend the final pellet in Assay Buffer to a final protein concentration of 100-200 µg/mL. Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Saturation Binding Assay:

-

Set up a series of tubes for total binding and non-specific binding.

-

For total binding, add increasing concentrations of [¹⁸F]this compound (e.g., 0.05 - 10 nM) to tubes containing the membrane homogenate (50-100 µg of protein).

-

For non-specific binding, add the same increasing concentrations of [¹⁸F]this compound to a parallel set of tubes that also contain a high concentration of unlabeled tetrabenazine (e.g., 10 µM).

-

Bring the final volume of each tube to 1 mL with Assay Buffer.

-

Incubate the tubes at room temperature for 60 minutes.

-

-

Filtration and Counting:

-

Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

-

Wash the filters rapidly with three aliquots of ice-cold Assay Buffer.

-

Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a gamma counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

-

Plot the specific binding (B) as a function of the free radioligand concentration ([F]).

-

Analyze the data using non-linear regression to fit a one-site binding model to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).

-

Figure 1: Workflow for In Vitro VMAT2 Binding Assay.

[¹⁸F]this compound PET Imaging Protocol for Human Subjects

This protocol is based on the procedures outlined by the Parkinson's Progression Markers Initiative (PPMI).

Objective: To quantitatively assess VMAT2 density in the human brain using [¹⁸F]this compound PET.

Participant Preparation:

-

No fasting is required.

-

A negative urine pregnancy test is required for women of childbearing potential on the day of the scan.

-

Obtain and record the participant's weight.

-

Obtain vital signs (supine pulse rate and blood pressure) before and 15 minutes after the radiotracer injection.

Radiotracer Administration:

-

Administer a single intravenous (IV) bolus of 222 MBq (6 mCi) (± 10%) of [¹⁸F]AV-133.

-

Follow the injection with an IV flush of 15-20 mL of normal saline.

-

Assay the activity of the injected dose using a dose calibrator.

PET Image Acquisition:

-

Acquire serial PET images for a total of 10 minutes (e.g., 2 x 5-minute frames) starting 80 minutes (± 5 minutes) post-injection.

-

Perform a scan for attenuation correction (e.g., a low-dose CT scan) either before or immediately after the emission scan.

Image Processing and Analysis:

-

Reconstruct the PET data using an appropriate algorithm (e.g., OSEM).

-

Co-register the PET images to a corresponding MRI scan for anatomical reference.

-

Define regions of interest (ROIs) for the striatum (caudate and putamen) and a reference region with low VMAT2 density (e.g., cerebellum or occipital cortex).

-

Calculate the Standardized Uptake Value Ratio (SUVR) for the striatal ROIs by dividing the average radioactivity concentration in the ROI by the average radioactivity concentration in the reference region.

Figure 2: Workflow for Human [¹⁸F]this compound PET Imaging.

Signaling Pathways and Logical Relationships

The high selectivity of this compound for VMAT2 over other monoamine transporters is a critical aspect of its utility as a PET imaging agent. The following diagram illustrates this selectivity.

Figure 3: Selectivity of this compound for VMAT2.

Conclusion

This compound ([¹⁸F]AV-133) is a highly specific and high-affinity radioligand for the vesicular monoamine transporter 2. Its favorable binding characteristics make it an invaluable tool for the in vivo quantification of VMAT2 density using PET imaging. This technical guide provides essential quantitative data and detailed experimental protocols to facilitate the use of this compound in research aimed at understanding and diagnosing neurodegenerative diseases. The high selectivity of this compound for VMAT2 ensures that the PET signal accurately reflects the density of this transporter, providing a reliable biomarker for monoaminergic neuron integrity.

References

A Technical Guide to the Pharmacokinetics and Biodistribution of [18F]Florbenazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

[18F]Florbenazine, also known as [18F]AV-133 and 9-[18F]fluoropropyl-(+)-dihydrotetrabenazine, is a radiopharmaceutical agent developed for positron emission tomography (PET) imaging. It is a dihydrotetrabenazine analog that exhibits high binding affinity for the vesicular monoamine transporter 2 (VMAT2). VMAT2 is a transport protein integrated into the membrane of presynaptic vesicles in monoaminergic neurons and is also expressed in pancreatic beta-cells. By targeting VMAT2, [18F]this compound allows for the in vivo quantification and visualization of the density of these transporters, providing a valuable tool for the study of neurodegenerative diseases such as Parkinson's disease, dementia with Lewy bodies, and for assessing the function of pancreatic beta-cells. This guide provides an in-depth overview of the pharmacokinetics, biodistribution, and experimental protocols associated with the use of [18F]this compound.

Mechanism of Action: VMAT2 Targeting

[18F]this compound binds to VMAT2, a transporter responsible for loading monoamine neurotransmitters (dopamine, serotonin, norepinephrine, and histamine) from the cytoplasm into synaptic vesicles for subsequent release. This process is crucial for normal neurotransmission. A reduction in VMAT2 density is a hallmark of the degeneration of monoaminergic neurons, which is characteristic of several neurodegenerative disorders.

Caption: VMAT2 transports monoamines into vesicles; [18F]this compound binds to VMAT2.

Pharmacokinetics

The pharmacokinetic profile of [18F]this compound is characterized by its rapid clearance from plasma and specific uptake in regions with high VMAT2 density, particularly the brain.

Plasma Pharmacokinetics

Following intravenous injection, [18F]this compound is rapidly eliminated from the plasma. The parent compound is metabolized into more polar radiometabolites. The dose-normalized area under the curve for [18F]this compound in plasma has been shown to be comparable across different populations, suggesting minimal ethnic variations in its pharmacokinetic profile.

Brain Pharmacokinetics

[18F]this compound readily crosses the blood-brain barrier. The highest uptake is observed in the striatum (caudate and putamen), which has a high density of dopaminergic neurons and consequently, VMAT2. The uptake in cortical regions is considerably lower, and the cerebellum is often used as a reference region for quantitative analysis due to its low VMAT2 density.

Table 1: Quantitative Brain Pharmacokinetics of [18F]this compound

| Parameter | Region | Value | Subject Group | Reference |

| Standardized Uptake Value Ratio (SUVR) | Striatum | 2.97 | Healthy Controls | [1] |

| SUVR | Striatum | 1.83 | Parkinson's Disease / Dementia with Lewy Bodies | [1] |

| Distribution Volume Ratio (DVR) | Striatum | 3.32 | Non-human primate | [2] |

Biodistribution and Radiation Dosimetry

Whole-body PET scans in healthy human subjects have been conducted to determine the biodistribution and estimate the radiation dosimetry of [18F]this compound.

The tracer does not show significant adverse effects. The highest radioactivity uptake in the brain is observed approximately 10 minutes after injection.[3] The pancreas, liver, and the wall of the upper large intestine are the organs that receive the highest absorbed radiation doses.[3] The effective dose is comparable to other 18F-labeled radiopharmaceuticals used in clinical practice.

Table 2: Human Biodistribution and Radiation Dosimetry of [18F]this compound

| Organ | Mean Absorbed Dose (μGy/MBq) |

| Pancreas | 153.3 ± 23.8 |

| Liver | Not specified, but high |

| Upper Large Intestine Wall | Not specified, but high |

| Effective Dose Equivalent | 36.5 ± 2.8 μSv/MBq |

| Effective Dose | 27.8 ± 2.5 μSv/MBq |

| (Data from a study with nine healthy human subjects) |

Experimental Protocols

Radiolabeling of [18F]this compound

The synthesis of [18F]this compound typically involves a nucleophilic substitution reaction. While specific details of the automated synthesis are proprietary, the general principle involves the reaction of a precursor molecule with [18F]fluoride.

Caption: Workflow for the radiosynthesis of [18F]this compound.

Preclinical PET Imaging Protocol (Rodent Model)

-

Animal Preparation: Anesthetize the animal (e.g., with isoflurane) and maintain body temperature.

-

Radiotracer Administration: Administer a bolus injection of [18F]this compound via a tail vein catheter.

-

PET Scan Acquisition: Acquire dynamic PET data for a specified duration (e.g., 60-90 minutes).

-

Image Reconstruction: Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D).

-

Data Analysis: Draw regions of interest (ROIs) on the reconstructed images to obtain time-activity curves for different brain regions. Calculate SUVR or perform kinetic modeling.

Human PET Imaging Protocol

-

Subject Preparation: Subjects should fast for at least 4-6 hours prior to the scan.

-

Radiotracer Administration: Administer an intravenous bolus injection of [18F]this compound (e.g., 370-391 MBq).

-

PET Scan Acquisition: For brain imaging, a dynamic scan is typically acquired for 60-90 minutes post-injection. For whole-body biodistribution studies, serial static images are acquired over several hours.

-

Image Reconstruction and Analysis: Similar to the preclinical protocol, with ROIs drawn on co-registered MRI or CT scans for anatomical guidance.

Caption: Typical workflow for a human [18F]this compound PET imaging study.

Conclusion

[18F]this compound is a valuable PET tracer for the in vivo assessment of VMAT2 density. Its favorable pharmacokinetic and biodistribution profile, coupled with a manageable radiation dose, makes it a suitable tool for research in neurodegenerative diseases and other conditions associated with altered monoaminergic neurotransmission. The standardized protocols for its use in both preclinical and clinical settings allow for reproducible and quantitative measurements, aiding in the diagnosis, monitoring of disease progression, and the development of novel therapeutic interventions.

References

- 1. PET imaging of amyloid with Florbetapir F 18 and PET imaging of dopamine degeneration with 18F-AV-133 (this compound) in patients with Alzheimer's disease and Lewy body disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of [18F]Fluoroalkyl Derivatives of Dihydrotetrabenazine (DTBZ) in Rat and Monkey Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Whole-body biodistribution and radiation dosimetry of 18F-FP-(+)-DTBZ (18F-AV-133): a novel vesicular monoamine transporter 2 imaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Landscape of Neurodegenerative Disease Biomarkers: A Technical Guide to Florbenazine (VMAT2) and SV2A PET Imaging

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of two critical positron emission tomography (PET) biomarkers used in the study of neurodegenerative disease progression: Florbenazine ([¹⁸F]AV-133) for imaging the vesicular monoamine transporter 2 (VMAT2) and radiotracers targeting the synaptic vesicle glycoprotein 2A (SV2A) for quantifying synaptic density. This document clarifies their distinct molecular targets and applications, presents quantitative data in structured tables, details experimental protocols, and provides visualizations of key pathways and workflows.

Introduction: Clarifying Molecular Targets in Neurodegeneration Imaging

The in vivo quantification of neuropathological changes is paramount for the development of effective therapeutics for neurodegenerative diseases. While the initial query focused on this compound as a biomarker for synaptotagmin-1, it is crucial to clarify that This compound targets the vesicular monoamine transporter 2 (VMAT2) , a key component of dopaminergic neurons. Its utility lies in assessing the integrity of these specific neuronal systems, which are particularly affected in Parkinson's disease and Dementia with Lewy Bodies.

For a more direct and global measure of synaptic integrity across various neurodegenerative conditions, researchers turn to PET imaging of the synaptic vesicle glycoprotein 2A (SV2A) . Tracers such as [¹¹C]UCB-J and [¹⁸F]SynVesT-1 bind to SV2A, which is ubiquitously expressed in presynaptic terminals, offering a quantitative measure of synaptic density. This guide will delve into both of these important imaging modalities.

This compound ([¹⁸F]AV-133) for VMAT2 Imaging

This compound PET imaging provides a non-invasive method to assess the density of VMAT2, which is responsible for packaging monoamine neurotransmitters into synaptic vesicles. A reduction in VMAT2 density is a hallmark of the loss of dopaminergic nerve terminals.

Mechanism of Action

VMAT2 plays a dual role in monoaminergic neurons: it loads neurotransmitters like dopamine into synaptic vesicles for subsequent release and sequesters cytosolic dopamine, protecting the neuron from dopamine-induced oxidative stress.[1][2] In neurodegenerative diseases such as Parkinson's disease and Dementia with Lewy Bodies, the degeneration of dopaminergic neurons leads to a significant reduction in VMAT2 levels in the striatum. This compound, a radiolabeled VMAT2 inhibitor, allows for the in vivo quantification of this transporter, thereby providing an indirect measure of dopaminergic neuron integrity.

Quantitative Data

The following table summarizes key quantitative data for this compound PET imaging in various neurodegenerative diseases.

| Parameter | Value | Disease Context | Reference |

| Binding Affinity (Kd) | 60 nM | In vitro | [3] |

| Mean Striatal SUVr | 1.72 | Parkinson's Disease | [4] |

| 1.87 | Dementia with Lewy Bodies | [4] | |

| 3.04 | Alzheimer's Disease | ||

| 2.84 | Healthy Controls | ||

| Correlation with Cognition (MMSE) | r = 0.73 (p = 0.011) | Dementia with Lewy Bodies |

SUVr: Standardized Uptake Value Ratio MMSE: Mini-Mental State Examination

Experimental Protocols

[¹⁸F]this compound PET Imaging Protocol

-

Radiotracer Administration: An intravenous bolus of 5 mCi (185 MBq) of [¹⁸F]this compound is administered to the subject.

-

Uptake Period: A 50-minute uptake period is allowed following the injection.

-

Image Acquisition: A 10 to 20-minute brain scan is acquired using a PET or PET/CT scanner.

-

Image Reconstruction: Images are reconstructed using an iterative reconstruction algorithm (e.g., 3D row action maximum likelihood algorithm).

-

Image Analysis:

-

Images are spatially normalized to a standard brain atlas.

-

Volumes of interest (VOIs) are defined for target regions (e.g., caudate, putamen) and a reference region (e.g., occipital cortex or cerebellum).

-

The Standardized Uptake Value Ratio (SUVr) is calculated as the ratio of the mean tracer activity in the target VOI to the mean activity in the reference region VOI.

-

Signaling Pathway Diagram

Caption: Dopaminergic synapse showing VMAT2-mediated packaging of dopamine and the binding of this compound.

SV2A PET Imaging for Synaptic Density

PET imaging of SV2A provides a direct, in vivo measure of synaptic density. SV2A is a transmembrane protein found on synaptic vesicles in virtually all synapses, making it an excellent biomarker for overall synaptic integrity.

Mechanism of Action

SV2A is involved in the regulation of neurotransmitter release and synaptic vesicle trafficking. Its ubiquitous expression in presynaptic terminals means that the density of SV2A is directly proportional to the number of synapses. In neurodegenerative diseases like Alzheimer's, a reduction in synaptic density is a key pathological feature that correlates with cognitive decline. PET radiotracers that bind to SV2A, such as [¹¹C]UCB-J, allow for the quantification of this synaptic loss.

Quantitative Data

The following table summarizes key quantitative data for SV2A PET imaging in various neurodegenerative diseases.

| Parameter | Value | Disease Context | Reference |

| Binding Affinity (Ki) | 7 nM (human) | [¹¹C]UCB-J | |

| 25 nM (rat) | [¹¹C]UCB-J | ||

| Hippocampal BPND Reduction | 41% | Alzheimer's Disease vs. Controls | |

| Hippocampal SV2A Reduction | 25-27% | Alzheimer's Disease | |

| Substantia Nigra SV2A Reduction | 25% | Parkinson's Disease | |

| In Vivo Kd | 5.4 nM | [¹¹C]UCB-J |

BPND: Non-displaceable Binding Potential

Experimental Protocols

[¹¹C]UCB-J PET Imaging Protocol

-

Radiotracer Synthesis: [¹¹C]UCB-J is synthesized via Suzuki cross-coupling of [¹¹C]MeI with a boronate precursor.

-

Radiotracer Administration: Subjects receive an intravenous injection of [¹¹C]UCB-J.

-

Image Acquisition: A dynamic 60-minute PET scan is typically performed.

-

Arterial Blood Sampling: Arterial blood samples may be taken to generate an arterial input function for kinetic modeling.

-

Image Analysis:

-

Regional time-activity curves are generated.

-

Kinetic modeling (e.g., one-tissue compartment model) is used to derive the total volume of distribution (VT).

-

The non-displaceable binding potential (BPND) is calculated, often using a reference region such as the cerebellum or white matter.

-

Signaling Pathway Diagram

Caption: Location of SV2A on synaptic vesicles and its interaction with the PET tracer [¹¹C]UCB-J.

Experimental Workflow

The following diagram illustrates a typical workflow for a clinical research study utilizing these PET biomarkers.

Caption: General workflow for a clinical PET imaging study in neurodegenerative disease.

Conclusion

This compound and SV2A PET imaging are powerful, complementary tools in the study of neurodegenerative diseases. This compound provides a specific measure of dopaminergic terminal integrity, crucial for understanding and diagnosing synucleinopathies like Parkinson's disease and Dementia with Lewy Bodies. In contrast, SV2A PET imaging offers a broader assessment of synaptic density, making it a valuable biomarker for tracking disease progression and therapeutic response in a wider range of neurodegenerative conditions, including Alzheimer's disease. The continued refinement of these imaging techniques and the development of new radiotracers will undoubtedly accelerate our understanding of these devastating diseases and aid in the development of novel treatments.

References

- 1. Protective actions of the vesicular monoamine transporter 2 (VMAT2) in monoaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. VMAT2 and Parkinson’s disease: harnessing the dopamine vesicle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transport and inhibition mechanism for VMAT2-mediated synaptic vesicle loading of monoamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PET imaging of amyloid with Florbetapir F 18 and PET imaging of dopamine degeneration with 18F-AV-133 (this compound) in patients with Alzheimer’s disease and Lewy body disorders - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Sigma-1 Receptor Binding of Florbenazine in Oncology: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The sigma-1 receptor (S1R) is a chaperone protein primarily located at the endoplasmic reticulum-mitochondria interface and is overexpressed in numerous cancer cell lines, playing a significant role in cell proliferation, apoptosis, and survival.[1][2][3] Florbenazine ([¹⁸F]AV-133), a PET imaging agent targeting the vesicular monoamine transporter 2 (VMAT2), has demonstrated off-target binding to sigma receptors.[1][4] This technical guide outlines a comprehensive strategy to investigate the binding characteristics and potential functional effects of this compound on the sigma-1 receptor in an oncological context. The proposed studies aim to quantify the binding affinity of this compound for S1R in cancer cells and to elucidate its potential as a diagnostic or therapeutic agent in oncology.

Introduction

The sigma-1 receptor (S1R) has emerged as a promising target in oncology due to its high expression in various tumor types, including breast, prostate, lung, and colon cancers, which often correlates with tumor aggressiveness. S1R is involved in critical cellular processes such as calcium signaling, ion channel modulation, and cellular stress responses, all of which are pivotal in cancer progression. Ligands that modulate S1R activity have shown potential to induce cancer cell death and inhibit tumor growth.

This compound ([¹⁸F]AV-133) is a fluorine-18 labeled radiopharmaceutical primarily developed for positron emission tomography (PET) imaging of the vesicular monoamine transporter 2 (VMAT2), with applications in neurodegenerative disorders. However, studies have indicated that this compound and structurally related compounds exhibit off-target binding to sigma receptors. Specifically, [¹⁸F]AV-133 has been shown to bind to sigma components in pancreatic tissue, and a related dihydrotetrabenazine derivative, [¹⁸F]FP-(+)-DTBZ, has a reported Ki of 95 nM for the sigma-1 receptor. This incidental binding provides a strong rationale for a focused investigation into the interaction of this compound with the sigma-1 receptor in the context of cancer, where S1R is a relevant biomarker and therapeutic target.

This guide details the experimental protocols and data presentation necessary to characterize the binding of this compound to the sigma-1 receptor in cancer cells and to explore its potential functional consequences.

Data Presentation: Binding Affinity

A critical first step is to quantify the binding affinity of this compound to the sigma-1 receptor in relevant cancer cell lines. The following table summarizes the known binding affinities of this compound and a related compound, providing a baseline for this investigation. The proposed studies will populate the empty fields for this compound in cancer cell lines.

| Compound | Target | Tissue/Cell Line | Binding Affinity (Ki/Kd) | Reference |

| [¹⁸F]AV-133 (this compound) | VMAT2 | Rat Islet Cells | Kd = 3.8 nM | |

| Sigma Receptors | Rat Pancreas | Low affinity, high capacity | ||

| Sigma-1 Receptor | Human Breast Cancer (MCF-7) | To be determined | ||

| Sigma-1 Receptor | Human Prostate Cancer (PC-3) | To be determined | ||

| [¹⁸F]FP-(+)-DTBZ | Sigma-1 Receptor | Not Specified | Ki = 95 nM |

Experimental Protocols

Detailed methodologies are provided for key experiments to characterize the sigma-1 receptor binding and functional effects of this compound in cancer cells.

Objective: To determine the binding affinity (Ki) of non-radiolabeled this compound for the sigma-1 receptor in cancer cell membrane preparations.

Materials:

-

Human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines

-

Cell culture reagents

-

Membrane preparation buffer (50 mM Tris-HCl, pH 7.4)

-

Radioligand: [³H]-(+)-pentazocine (a selective sigma-1 receptor agonist)

-

Non-labeled competitor: Haloperidol (for non-specific binding determination)

-

Test compound: Non-radiolabeled this compound

-

Assay buffer: 50 mM Tris-HCl, pH 7.4

-

96-well microplates

-

Glass fiber filters

-

Scintillation counter and scintillation fluid

Protocol:

-

Membrane Preparation:

-

Culture MCF-7 and PC-3 cells to confluency.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration using a Bradford assay.

-

-

Competition Binding Assay:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition with this compound.

-

Total Binding: Add assay buffer, a fixed concentration of [³H]-(+)-pentazocine (typically at its Kd value), and the cell membrane preparation.

-

Non-specific Binding: Add assay buffer, [³H]-(+)-pentazocine, cell membrane preparation, and a high concentration of haloperidol (e.g., 10 µM).

-

Competition: Add assay buffer, [³H]-(+)-pentazocine, cell membrane preparation, and increasing concentrations of non-radiolabeled this compound.

-

Incubate the plate at room temperature for 90 minutes to reach equilibrium.

-

-

Filtration and Quantification:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding of [³H]-(+)-pentazocine against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Objective: To assess the effect of this compound on the viability and proliferation of cancer cells expressing the sigma-1 receptor.

Materials:

-

MCF-7 and PC-3 cell lines

-

Complete cell culture medium

-

This compound

-

Positive control (e.g., a known sigma-1 receptor antagonist with cytotoxic effects)

-

96-well cell culture plates

-